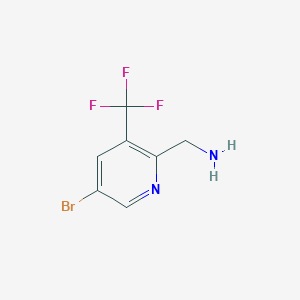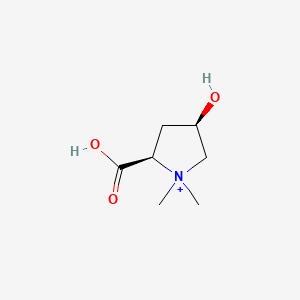
(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid is a compound that features a disulfide bond linking a pyridine ring to a pentanoic acid chain. This compound is notable for its potential applications in the synthesis of antibody-drug conjugates (ADCs), where it serves as a cleavable linker. The presence of the disulfide bond allows for the controlled release of the drug molecule in the target environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid typically involves the formation of the disulfide bond between a pyridine derivative and a thiol-containing pentanoic acid. One common method includes the reaction of 2-mercaptopyridine with (S)-4-bromopentanoic acid under basic conditions to form the desired disulfide linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid undergoes several types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to yield the corresponding thiols.
Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid is primarily used in the field of medicinal chemistry, particularly in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy tissues. The disulfide bond in the compound allows for the controlled release of the drug in the reductive environment of the cancer cell .
In addition to its use in ADCs, this compound is also explored for its potential in other areas such as:
Biological Research: Studying disulfide bond formation and cleavage in proteins.
Chemical Biology: Investigating the role of disulfide bonds in cellular processes.
Industrial Chemistry: Developing new materials with specific disulfide linkages.
Mechanism of Action
The mechanism of action of (S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid in ADCs involves the cleavage of the disulfide bond in the reductive environment of the target cell. This cleavage releases the active drug molecule, which then exerts its cytotoxic effects on the cancer cell. The disulfide bond is sensitive to the reducing conditions found inside cells, ensuring that the drug is released only in the desired location .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4-(pyridin-2-yldisulfanyl)pentanoic acid: Another disulfide-containing compound used in ADCs.
2-(Pyridin-2-yldisulfanyl)ethanol: A simpler disulfide compound with similar reactivity.
Uniqueness
(S)-4-(Pyridin-2-yldisulfanyl)pentanoic acid is unique due to its specific structure, which combines a pyridine ring with a pentanoic acid chain via a disulfide bond. This structure provides a balance of stability and reactivity, making it particularly suitable for use in ADCs. The stereochemistry of the compound also plays a crucial role in its biological activity, ensuring that the drug is released in a controlled manner.
Properties
Molecular Formula |
C10H13NO2S2 |
|---|---|
Molecular Weight |
243.4 g/mol |
IUPAC Name |
(4S)-4-(pyridin-2-yldisulfanyl)pentanoic acid |
InChI |
InChI=1S/C10H13NO2S2/c1-8(5-6-10(12)13)14-15-9-4-2-3-7-11-9/h2-4,7-8H,5-6H2,1H3,(H,12,13)/t8-/m0/s1 |
InChI Key |
OOUPHXWHXYLQBK-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CCC(=O)O)SSC1=CC=CC=N1 |
Canonical SMILES |
CC(CCC(=O)O)SSC1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747867.png)
![[3-(diethylamino)propyl][(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11747877.png)

![3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11747889.png)
![3-methoxy-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747893.png)
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747900.png)


-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747921.png)

![1-(2-fluoroethyl)-5-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11747940.png)
![[4-(Dimethylamino)-2-methoxyphenyl]methanol](/img/structure/B11747956.png)
![tert-butyl [3-amino-1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11747972.png)
![1-ethyl-N-[(2-methoxyphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747975.png)
